6-phospho-5-dehydro-2-deoxy-D-gluconic acid
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Overview
Description
6-phospho-5-dehydro-2-deoxy-D-gluconic acid is a ketoaldonic acid phosphate comprising 5-dehydro-2-deoxy-D-gluconic acid having the phosphate group at the 6-position. It is a conjugate acid of a 6-phosphonato-5-dehydro-2-deoxy-D-gluconate(3-).
Scientific Research Applications
Sugar-like Amino-Carboxylic Acids Synthesis
6-Amino-2,5-anhydro-6-deoxy-D-gluconic and L-gulonic acid derivatives, which are sugar-like amino-carboxylic acids and mimic dipeptides, have been synthesized from enantiomerically pure bis-epoxides. This process is an example of using 6-phospho-5-dehydro-2-deoxy-D-gluconic acid in synthetic chemistry, particularly in creating sugar analogs that have potential applications in various fields, including pharmaceuticals and biotechnology (Poitout, Merrer, & Depezay, 1995).
Myo-Inositol Catabolism
The compound plays a role in the catabolism of myo-inositol in bacteria like Bacillus subtilis. It is involved in a multi-step biochemical pathway, where it is an intermediate produced through enzymatic reactions. This research is significant for understanding bacterial metabolism and could have implications in biotechnology and microbiology (Yoshida et al., 2008).
Biomedical Applications
In the field of biomedical applications, derivatives of 6-amino-6-deoxy-D-gluconic acid, which are precursors for the synthesis of polyamides, have been prepared. These compounds have several applications in biomedicine, including in surgical sutures, membranes, superficial coverings, and drug-delivery systems (Martínez, Mata, Donoso, & Pérez, 1992).
Enzyme Studies
The compound is involved in studies of enzymes like 6-phospho-D-gluconate dehydrogenase, which play a key role in carbohydrate metabolism pathways. Understanding these enzymes is crucial for biochemical research and can have applications in areas like metabolic engineering and pharmaceuticals (Stournaras, Butz, & Kurz, 1982; Adachi et al., 1982).
Properties
Molecular Formula |
C6H11O9P |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
(3R,4S)-3,4-dihydroxy-5-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O9P/c7-3(1-5(9)10)6(11)4(8)2-15-16(12,13)14/h3,6-7,11H,1-2H2,(H,9,10)(H2,12,13,14)/t3-,6+/m1/s1 |
InChI Key |
OLUPOJQIFXQXIT-CVYQJGLWSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)C(=O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)C(=O)O |
Canonical SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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